Orpanoxin

Anti-inflammatory potency NSAID ED50 ranking carrageenan paw edema

Orpanoxin (F-776; 5-(4-chlorophenyl)-β-hydroxy-2-furanpropanoic acid) is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid subclass that acts via dual cyclooxygenase-1 (COX-1/PTGS1) and cyclooxygenase-2 (COX-2/PTGS2) inhibition. Originally developed by Procter & Gamble and advanced to clinical evaluation for rheumatic disorders prior to discontinuation, orpanoxin possesses a molecular formula of C₁₃H₁₁ClO₄ (MW 266.67).

Molecular Formula C13H11ClO4
Molecular Weight 266.67 g/mol
CAS No. 60653-25-0
Cat. No. B1205656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrpanoxin
CAS60653-25-0
Synonyms5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid
F-776
orpanoxin
Molecular FormulaC13H11ClO4
Molecular Weight266.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl
InChIInChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17)
InChIKeyYLJRTDTWWRXOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orpanoxin (CAS 60653-25-0) Procurement Guide: A β-Hydroxy Furan-Propanoic Acid NSAID with Validated Differentiation from F-1067 and Conventional Anti-Inflammatory Agents


Orpanoxin (F-776; 5-(4-chlorophenyl)-β-hydroxy-2-furanpropanoic acid) is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid subclass that acts via dual cyclooxygenase-1 (COX-1/PTGS1) and cyclooxygenase-2 (COX-2/PTGS2) inhibition [1]. Originally developed by Procter & Gamble and advanced to clinical evaluation for rheumatic disorders prior to discontinuation, orpanoxin possesses a molecular formula of C₁₃H₁₁ClO₄ (MW 266.67) [1][2]. Its structural signature—a furan ring bearing a β-hydroxy substituent on the propanoic acid chain—distinguishes it fundamentally from its des-hydroxy analog F-1067 (5-(4-chlorophenyl)-2-furanpropionic acid) and from conventional arylpropionic acid NSAIDs, establishing the basis for its unique pharmacological differentiation profile [3].

Why Orpanoxin Procurement Cannot Be Satisfied by F-1067 or Conventional NSAIDs: Quantified Safety Divergence Despite Potency Equivalence


Orpanoxin and its closest structural congener F-1067 share a 5-(4-chlorophenyl)-2-furan core and possess nearly identical anti-inflammatory and analgesic potencies, yet exhibit markedly divergent gastric toxicity profiles—orpanoxin aggravates gastric lesions under pylorus ligation whereas F-1067 is gastro-protective [1]. Moreover, in direct head-to-head primary hepatocyte toxicity testing across five NSAIDs, orpanoxin ranked as the least cytotoxic agent, positioned below both aspirin and ibuprofen on a multi-parameter toxicity scale [2]. These two orthogonal safety differentiation axes—gastric ulcerogenicity relative to F-1067 and hepatocellular safety relative to conventional NSAIDs—mean that no single commercially available analog can replicate orpanoxin's integrated pharmacological signature. Substituting orpanoxin with F-1067, ibuprofen, aspirin, or any other propionic acid NSAID in a research or reference-standard context would yield non-equivalent safety and mechanistic readouts, as established by the quantitative evidence below.

Orpanoxin (CAS 60653-25-0) Quantitative Differentiation Evidence: Head-to-Head Potency, Toxicity, Topical Efficacy, and Mechanistic Selectivity Data


Oral Anti-Inflammatory Potency Ranking: Orpanoxin ED₅₀ 35.6 mg/kg—1.7-Fold More Potent Than Diflunisal, >8.4-Fold Over Benoxaprofen, Tolmetin, and Sulindac

In the definitive head-to-head oral potency comparison across seven NSAIDs using the rat paw carrageenin-induced edema assay, orpanoxin achieved the second-lowest ED₅₀ value. Ranked oral ED₅₀ values (mg/kg) were: piroxicam 0.55, orpanoxin 35.6, diflunisal 59.6, with benoxaprofen, tolmetin sodium, and sulindac all exceeding 300; zomepirac sodium was inactive [1]. Only piroxicam, orpanoxin, and diflunisal exceeded 60% edema inhibition, and inhibition was generally greater at 4 h than at 6 h post-carrageenin for all active compounds [1]. Orpanoxin thus occupies a specific intermediate potency niche: 1.7-fold more potent than diflunisal and at minimum 8.4-fold more potent than benoxaprofen, tolmetin, or sulindac on an ED₅₀ basis.

Anti-inflammatory potency NSAID ED50 ranking carrageenan paw edema oral NSAID comparison

Hepatocellular Toxicity Ranking: Orpanoxin as the Least Cytotoxic NSAID Among Five Agents Tested in Primary Rat Hepatocytes

Primary cultures of intact, functional rat hepatocytes were used to compare the relative toxicity of five NSAIDs—indomethacin, benoxaprofen, ibuprofen, aspirin, and orpanoxin—following 12-hour exposure at concentrations from 0 to 1000 μM [1]. Toxicity was assessed via four integrated endpoints: lactate dehydrogenase (LDH) release, urea synthesis (liver-specific function), viability by dye exclusion, and ultrastructural morphology. The composite toxicity ranking from most toxic to least toxic was: indomethacin > benoxaprofen > ibuprofen ≥ aspirin ≥ orpanoxin [1]. Ultrastructurally, cells exposed to the highest concentration of indomethacin displayed marked cellular necrosis, nuclear pleomorphism, margination, swollen mitochondria, reduced microvilli, smooth endoplasmic reticulum proliferation, and cytoplasmic vacuolation; in contrast, the highest dose of orpanoxin produced only increased vacuolation, a slight increase in cellular debris, and increased cytoplasmic electron density [1].

Hepatotoxicity ranking NSAID safety primary hepatocyte culture LDH release assay

Gastric Safety Differentiation vs Structural Analog F-1067: Identical Potency, Opposite Gastrotoxicity—A β-Hydroxy Group-Dependent Effect

Two chemically similar NSAIDs, orpanoxin and F-1067 (5-(4-chlorophenyl)-2-furanpropionic acid; CAS 23589-02-8), were directly compared. Both compounds had almost identical anti-inflammatory potencies in the rat paw edema assay and analgesic potencies in the mouse writhing assay, yet differed markedly in gastrotoxicity [1]. Orpanoxin alone aggravated stomach lesions in rats subjected to pylorus ligation and failed to protect the stomach against indomethacin challenge; F-1067 did not [1]. Both compounds inhibited prostaglandin synthetase and failed to inhibit 5- and 15-lipoxygenase in vitro [1]. Extraction of prostaglandins from gastric mucosa of pylorus-ligated rats revealed that the safer F-1067 depleted prostaglandin 6-keto-F₁α less and increased prostaglandin E₂ much more than did orpanoxin, suggesting a causal relationship between differential gastric prostaglandin modulation and gastrotoxicity [1].

Gastric ulcerogenicity NSAID gastrotoxicity F-1067 comparator prostaglandin E2 modulation

Topical Anti-Inflammatory Efficacy: Orpanoxin 1% Cream Achieves 70% Erythema Inhibition—4% Below Indomethacin, 22% Below Mefenamic Acid

In the guinea-pig ultraviolet-induced erythema model, orpanoxin 1% (w/v) cream containing 10% urea inhibited total erythema scores by 70%, compared with 92% inhibition for mefenamic acid 1% cream and 74% for indomethacin 1% cream [1]. Creams were applied 1 hour post-UV irradiation and erythema was scored at 2, 3, and 4 hours post-irradiation. Orpanoxin creams at 1%, 5%, and 10% concentrations all produced significant inhibition of erythema at all three time points [1]. Topical efficacy was also demonstrated in the mouse ear croton oil-induced edema model when formulated in diethyl ether or 10% urea cream, but notably not in dimethylsulfoxide (DMSO), indicating strong formulation-dependence of topical delivery [1]. Orpanoxin's oral ED₅₀ in the guinea-pig UV-erythema model was 24.2 mg/kg p.o., and its oral ED₅₀ in the mouse croton oil ear edema assay was 131 mg/kg p.o. [1].

Topical anti-inflammatory UV-erythema model NSAID cream guinea-pig skin inflammation

Mechanistic Specificity: Pure Dual COX-1/COX-2 Inhibition Without 5-Lipoxygenase Activity vs Dual COX/LOX Inhibitors

Ex vivo studies in human polymorphonuclear leukocytes (PMNL) demonstrated that orpanoxin at 50, 100, and 200 μmol/L, like indomethacin (100 μmol/L), had little effect on synthesis of leukotriene B₄ or 5S-hydroxy-6-trans,8,11,14-cis-eicosatetraenoic acid (5-HETE), indicating no 5-lipoxygenase inhibitory activity [1]. In human platelets, orpanoxin (100 μmol/L) inhibited formation of cyclooxygenase products—thromboxanes, prostaglandins, and 12-L-hydroxy-5,8,10-heptadecatrienoic acid (HHT)—while increasing synthesis of the lipoxygenase product 12S-hydroxy-5,8-cis,10-trans,14-cis-eicosatetraenoic acid (12-HETE); indomethacin (100 μmol/L) and benoxaprofen (100 μmol/L) showed qualitatively similar effects [1]. In contrast, the dual COX/LOX inhibitor BW755c at 100 μmol/L inhibited synthesis of both LOX products in PMNL, clearly distinguishing orpanoxin's mechanism [1]. Orpanoxin is classified as a dual COX-1/COX-2 inhibitor [2]. Notably, the study concluded that the discrepancy between orpanoxin's low potency in inhibiting bovine seminal vesicle cyclooxygenase in vitro and its high in vivo anti-inflammatory potency is NOT explained by any additional lipoxygenase inhibitory mechanism [1].

COX-1 inhibition COX-2 inhibition lipoxygenase arachidonic acid cascade polymorphonuclear leukocytes

Orpanoxin (CAS 60653-25-0) Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Gastric Toxicity Mechanistic Research: Matched-Pair Analysis with F-1067 to Isolate the Structural Determinant of NSAID Ulcerogenicity

Orpanoxin and its des-β-hydroxy analog F-1067 form a uniquely controlled chemical biology matched pair for investigating how a single hydroxyl substituent on the furan-propanoic acid scaffold governs gastric prostaglandin modulation and ulcerogenicity. Researchers can administer both compounds at equipment anti-inflammatory doses and observe opposite gastric outcomes—orpanoxin aggravates lesions while F-1067 protects—enabling dissection of COX inhibition-dependent vs -independent gastric toxicity pathways. The differential gastric mucosal prostaglandin profile (lower PGE₂ elevation and greater 6-keto-F₁α depletion with orpanoxin relative to F-1067) provides a quantifiable molecular endpoint for structure-toxicity relationship studies [1].

Hepatotoxicity Screening Panels: Low-Cytotoxicity NSAID Reference Standard for In Vitro Liver Safety Assays

Based on its validated ranking as the least cytotoxic NSAID among indomethacin, benoxaprofen, ibuprofen, and aspirin in primary rat hepatocyte cultures—assessed by LDH release, urea synthesis, viability, and ultrastructural morphology—orpanoxin can serve as a low-toxicity benchmark or negative control in hepatic safety screening panels. Its mild morphological effects (limited to vacuolation and minor debris even at 1000 μM) stand in stark contrast to the frank necrosis caused by indomethacin, establishing a wide and quantifiable dynamic range for calibrating hepatotoxicity assays and screening novel anti-inflammatory candidates for liver liability [2].

Topical Anti-Inflammatory Efficacy Benchmarking: Intermediate-Efficacy Calibrator for Guinea-Pig UV-Erythema and Mouse Croton Oil Edema Models

Orpanoxin's quantified topical efficacy of 70% erythema inhibition as a 1% urea-based cream, positioned midway between the higher efficacy of mefenamic acid (92%) and the near-equivalent efficacy of indomethacin (74%), makes it an ideal intermediate-efficacy calibrator for screening novel topical anti-inflammatory formulations. Its formulation-dependent activity—effective in urea cream and diethyl ether but inactive in DMSO—further provides a tool for studying how vehicle composition modulates topical NSAID delivery and efficacy [3].

Arachidonic Acid Cascade Decoupling: Pure COX-1/COX-2 Inhibitor for Isolating Cyclooxygenase-Dependent Inflammatory Pathways

In experimental protocols requiring selective modulation of the cyclooxygenase arm of the arachidonic acid cascade without confounding effects on the 5-lipoxygenase pathway, orpanoxin (50–200 μM) provides a validated pharmacological tool. Unlike dual COX/LOX inhibitors such as BW755c, orpanoxin suppresses COX-derived thromboxanes and prostaglandins in human platelets and PMNL while leaving 5-LOX-mediated leukotriene B₄ synthesis intact. This clean mechanistic profile is critical for ex vivo and in vitro studies where unambiguous interpretation of arachidonate metabolite shifts is required [4].

Quote Request

Request a Quote for Orpanoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.